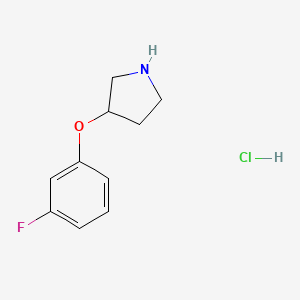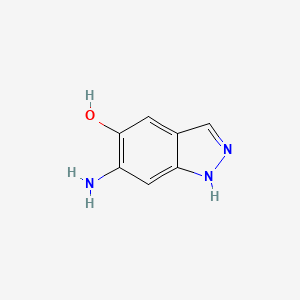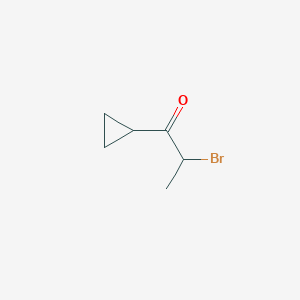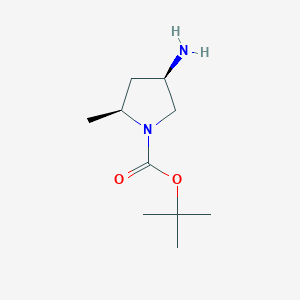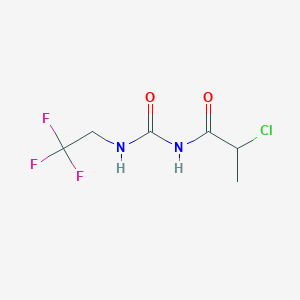
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea
Übersicht
Beschreibung
1-(2-Chloropropanoyl)-3-(2,2,2-trifluoroethyl)urea (TFCU) is an organic compound used in scientific research applications. It is a colorless, odorless, and crystalline solid that is soluble in methanol and ethanol. TFCU is a derivative of urea and is used as a reagent in various laboratory experiments. It is also used as a catalyst in the synthesis of various compounds.
Wissenschaftliche Forschungsanwendungen
Crystal Structure Analysis
- Crystallography of Related Compounds : Studies have investigated the crystal structures of various urea compounds, providing insights into their molecular conformations and interactions. For example, the research on 1‐(2‐Chloro‐3,5‐difluorophenyl)‐3‐(2,6‐dichlorobenzoyl)urea demonstrates how different urea compounds' molecular structures are influenced by intra- and intermolecular interactions (Shengjiao Yan et al., 2007).
Insecticide Development
- Insecticidal Properties : Research into the insecticidal properties of similar urea compounds has been conducted. For instance, compounds like 1-(4-chlorophenyl)-3-(2,6-dichlorobenzoyl)-urea have been studied for their unique mode of action in pest control, demonstrating the potential of urea compounds in agricultural applications (R. Mulder et al., 1973).
Antibacterial and Antifungal Activities
- Antimicrobial Applications : Some urea derivatives exhibit significant antibacterial and antifungal activities. A study on N-(4-chloro-2-trifluoroacetyl phenyl) - aminothiazole derivatives, related to the target compound, highlights their potential in developing new antimicrobial agents (K. Sujatha et al., 2019).
Molecular Interactions and Stability
- Hydrogen Bonding and Stability : Studies have explored how different urea compounds interact with other molecules through hydrogen bonding, which is crucial for understanding their stability and reactivity. For instance, research on 1,3-bis(4-nitrophenyl)urea interactions with various anions provides insights into the stability of these compounds in different environments (M. Boiocchi et al., 2004).
Chemical Synthesis and Reactions
- Chemical Synthesis Techniques : The synthesis and reactions of related urea compounds have been extensively studied, providing methods for creating various urea derivatives with potential applications in different fields. For instance, reactions of derivatives of anthranilic acid with 3‐chloropropyl isocyanate offer insights into the synthesis of complex urea structures (E. P. Papadopoulos, 1984).
Catalytic and Organocatalytic Applications
- Catalysis in Chemical Reactions : Urea compounds are being explored for their catalytic properties in various chemical reactions. Studies on tris-ureas as organocatalysts, for example, demonstrate the versatility and efficiency of these compounds in facilitating chemical transformations (M. Bera et al., 2015).
Eigenschaften
IUPAC Name |
2-chloro-N-(2,2,2-trifluoroethylcarbamoyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3N2O2/c1-3(7)4(13)12-5(14)11-2-6(8,9)10/h3H,2H2,1H3,(H2,11,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWWZRXPYACBMPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(=O)NCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



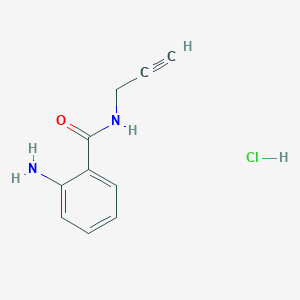
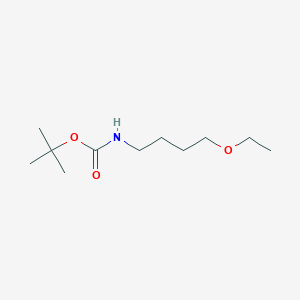
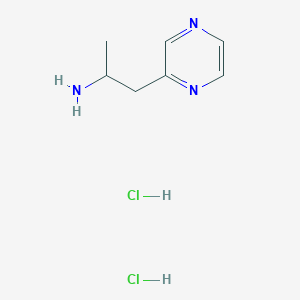

![[(4-Methylphenyl)(4-pyridinyl)methyl]amine dihydrochloride](/img/structure/B1521239.png)
![(4-Chlorophenyl)[4-(4-piperidinylmethoxy)phenyl]-methanone hydrochloride](/img/structure/B1521240.png)
